(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17508539
InChI: InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m0/s1
SMILES:
Molecular Formula: C6H9NOS
Molecular Weight: 143.21 g/mol

(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17508539

Molecular Formula: C6H9NOS

Molecular Weight: 143.21 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol -

Specification

Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
IUPAC Name (1R)-2-amino-1-thiophen-3-ylethanol
Standard InChI InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m0/s1
Standard InChI Key RKUNYEOWLVWVAX-LURJTMIESA-N
Isomeric SMILES C1=CSC=C1[C@H](CN)O
Canonical SMILES C1=CSC=C1C(CN)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure consists of a thiophene ring (a five-membered aromatic system with one sulfur atom) substituted at the 3-position with an ethanolamine side chain. The chiral center at the C1 position confers the (1R) configuration, which is pivotal for its interactions in biological systems. The amino (-NH2\text{-NH}_2) and hydroxyl (-OH\text{-OH}) groups on adjacent carbons enable hydrogen bonding, influencing solubility and reactivity .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC6H9NOS\text{C}_6\text{H}_9\text{NOS}
Molecular Weight143.21 g/mol
Chiral Centers1 (C1)
Aromatic SystemThiophene (C4H3S)
Functional GroupsPrimary amine, secondary alcohol

Synthesis and Optimization

Reduction of 3-Thiopheneacetic Acid

The most common synthesis involves the reduction of 3-thiopheneacetic acid using lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in tetrahydrofuran (THF). A representative procedure yields 99% product under controlled conditions:

  • Reagents: LiAlH4\text{LiAlH}_4 (1.5 equiv), THF solvent.

  • Conditions: Dropwise addition at 0°C, followed by 2-hour stirring.

  • Workup: Quenching with ethyl acetate and water, filtration, and concentration .

Alternative methods report yields ranging from 78% to 99%, depending on reaction time and temperature. For instance, extending the stirring period to 6 hours at room temperature reduces yields to 78%, likely due to side reactions .

Stereochemical Control

The (1R) configuration is preserved via chiral resolution or asymmetric synthesis. Enzymatic methods using lipases or kinetic resolution with chiral auxiliaries are under investigation but remain less documented in public literature.

Physicochemical Properties

Solubility and Lipophilicity

Experimental data for structurally similar compounds (e.g., 2-(thiophen-3-yl)ethanol) suggest moderate aqueous solubility (~2.37 mg/mL) and a logP of 1.53, indicating balanced hydrophilicity and lipophilicity . The amino group enhances water solubility, while the thiophene ring contributes to membrane permeability.

Spectroscopic Characteristics

  • 1H^1\text{H} NMR: Key signals include δ 2.38–2.90 ppm (methylene protons adjacent to OH/NH2) and δ 5.57–5.92 ppm (thiophene protons) .

  • IR: Stretching vibrations at ~3350 cm1^{-1} (O-H/N-H) and 3100 cm1^{-1} (C-H aromatic) .

Biological Activity and Applications

Chiral Building Block

The compound’s enantiopurity makes it valuable in synthesizing chiral ligands for asymmetric catalysis. For example, it could serve as a precursor for β-amino alcohol ligands in enantioselective hydrogenation .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interactions with biological targets (e.g., GPCRs, kinases) via molecular docking and crystallography could unlock therapeutic applications.

Process Optimization

Developing scalable synthetic routes using catalytic asymmetric hydrogenation or biocatalysis would enhance industrial viability .

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